4-Hydroxyphenyl Carvedilol D5: A Technical Guide for Researchers
4-Hydroxyphenyl Carvedilol D5: A Technical Guide for Researchers
This guide provides an in-depth technical overview of 4-Hydroxyphenyl Carvedilol D5, a critical tool in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis considerations, and, most importantly, the practical application of this stable isotope-labeled internal standard in bioanalytical methodologies.
Introduction: The Role of Stable Isotope-Labeled Standards in Carvedilol Research
Carvedilol is a non-selective β-adrenergic receptor antagonist with α1-blocking activity, widely prescribed for the management of hypertension and heart failure.[1] Following administration, carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation.[2] One of its major and pharmacologically active metabolites is 4'-hydroxyphenyl carvedilol, which exhibits approximately 13 times more potent β-blocking activity than the parent compound.[1][3]
Accurate quantification of carvedilol and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The precision and reliability of LC-MS analysis are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). 4-Hydroxyphenyl Carvedilol D5 serves as an ideal SIL-IS for the quantification of 4'-hydroxyphenyl carvedilol and, in some applications, carvedilol itself. Its five deuterium atoms render it chemically identical to the analyte but with a distinct mass, allowing it to co-elute and experience similar matrix effects and ionization suppression, thereby providing a reliable means of normalization.
Chemical and Physical Properties
4-Hydroxyphenyl Carvedilol D5 is the deuterated analog of 4'-hydroxyphenyl carvedilol. The deuterium labels are typically located on the propyl chain.
| Property | Value | Source(s) |
| Chemical Name | 4-(2-((3-((9H-Carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)-3-methoxyphenol | [4][5] |
| CAS Number | 1261395-96-3 | [6][7] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [4] |
| Molecular Weight | 427.51 g/mol | [4] |
| Appearance | Solid (often off-white to pink) | [8] |
| Storage Conditions | -20°C for long-term storage | [7][8] |
| pKa (non-deuterated) | 9.94 ± 0.20 | [9] |
| logP (non-deuterated) | 3.8 | [1] |
| Solubility (non-deuterated) | Slightly soluble in acetonitrile and methanol. Practically insoluble in water. | [2][10] |
Note: Detailed experimental data for the pKa, logP, and specific solubility of the D5 isotopologue are not widely available in public literature. The values for the non-deuterated analog are provided for approximation.
Spectroscopic Characterization
Definitive structural confirmation and purity assessment of 4-Hydroxyphenyl Carvedilol D5 rely on spectroscopic analysis. While a comprehensive, publicly available dataset is scarce, the expected spectral characteristics are as follows:
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Mass Spectrometry (MS): The key diagnostic feature is the molecular ion peak, which will be 5 mass units higher than the non-deuterated analog. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 428.5. Fragmentation patterns will be similar to the non-labeled compound, with some fragments retaining the deuterium labels, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be similar to that of 4'-hydroxyphenyl carvedilol, but with the notable absence of signals corresponding to the five protons on the propyl chain that have been replaced by deuterium.
-
¹³C NMR: The carbon NMR spectrum will be largely unaffected by the deuterium substitution, with the exception of the carbons directly bonded to deuterium, which may show slightly shifted resonances and splitting due to C-D coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be very similar to the non-deuterated analog. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).
Note: Researchers should obtain a Certificate of Analysis from the supplier, which should include lot-specific spectroscopic data for verification.
Synthesis and Isotopic Labeling
The synthesis of 4-Hydroxyphenyl Carvedilol D5 involves a multi-step process where the deuterium atoms are incorporated into a key intermediate. While specific, proprietary synthesis routes are not publicly disclosed, a plausible conceptual pathway is illustrated below. This typically involves the reaction of 4-hydroxycarbazole with a deuterated epoxide intermediate, followed by reaction with the appropriate amine side chain.
Caption: Conceptual synthesis pathway for 4-Hydroxyphenyl Carvedilol D5.
Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol
The primary application of 4-Hydroxyphenyl Carvedilol D5 is as an internal standard for the quantification of carvedilol and its metabolites in biological fluids, most commonly human plasma. Below is a detailed, step-by-step protocol synthesized from validated methods in the scientific literature.[11][12][13]
Experimental Workflow
Caption: Workflow for plasma sample analysis using 4-Hydroxyphenyl Carvedilol D5.
Detailed Protocol
1. Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of 4-Hydroxyphenyl Carvedilol D5 (e.g., 100 µg/mL) in methanol.
-
Prepare a working internal standard solution (e.g., 10 ng/mL) by diluting the stock solution with 50% methanol.
-
Prepare stock solutions of carvedilol and 4'-hydroxyphenyl carvedilol in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate amounts of the analyte stock solutions.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. UPLC-MS/MS Conditions:
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with formic acid) in a gradient or isocratic elution (e.g., 78:22 v/v).[12]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Mass Spectrometric Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carvedilol | 407.1 | 100.1 |
| 4'-Hydroxyphenyl Carvedilol | 423.1 | 222.0 |
| 4-Hydroxyphenyl Carvedilol D5 (IS) | 428.1 | 227.0 (or similar fragment with D5) |
Note: The exact product ion for the D5 internal standard may vary slightly depending on the instrument and fragmentation pattern. The precursor ion will be approximately 5 units higher than the analyte.[11]
5. Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve using the calculated peak area ratios.
Conclusion
4-Hydroxyphenyl Carvedilol D5 is an indispensable tool for the accurate and precise quantification of carvedilol and its primary active metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies mitigates the variability inherent in sample preparation and analysis, ensuring the generation of high-quality, reliable data essential for modern drug development and clinical research. While detailed public information on its synthesis and some physicochemical properties is limited, its application and performance in bioanalytical assays are well-established, making it a cornerstone for pharmacokinetic and bioequivalence studies of carvedilol.
References
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A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. PMC. [Link]
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SI030041: 4'-Hydroxy Phenyl Carvedilol-d5 | 1261395-96-3. Iduron. [Link]
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4-Hydroxyphenyl Carvedilol D5. PubChem. [Link]
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Carvedilol. PubChem. [Link]
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UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. [Link]
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A validated enantioselective LC–MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma: Application to a clinical pharmacokinetic study. R Discovery. [Link]
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Carvedilol. Wikipedia. [Link]
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High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and its Metabolite 4-Hydroxyphenyl Carvedilol in Human Plasma. ResearchGate. [Link]
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Quantitative determination of carvedilol in human plasma by high- performance liquid chromatography using fluorescence detection. Aghorekamini Prakash Institute of Post-Graduate Research. [Link]
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4-Hydroxyphenyl carvedilol D5. Pharmaffiliates. [Link]
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4'-Hydroxyphenyl Carvedilol-D5. Veeprho. [Link]
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4-(2-((3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl)amino)ethoxy)-3-methoxyphenol. PubChem. [Link]
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A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. [Link]
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Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study. PubMed. [Link]
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HPLC-Method for the Quantification of Carvedilol in Human Plasma. International Journal of Pharmaceutical Sciences and Research. [Link]
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A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]
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New high-throughput liquid chromatographic tandem mass spectrometry assay for therapeutic drug monitoring of carvedilol in children with congestive heart failure. ResearchGate. [https://www.researchgate.net/publication/329185189_New_high-throughput_liquid_chromatographic_tandem_mass_spectrometry_assay_for_therapeutic_drug_monitoring_of_carvedilol_in_children_with_congestive_heart_failure]([Link]_ spectrometry_assay_for_therapeutic_drug_monitoring_of_carvedilol_in_children_with_congestive_heart_failure)
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Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]
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UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. ResearchGate. [Link]
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